
5-chloro-2-methoxy-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(2-methylphenyl)benzamide, also known as CMMPB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the class of benzamide derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(2-methylphenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and arthritis. Additionally, it has been shown to reduce fever and increase pain threshold in animal models of fever and pain. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects in certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-2-methoxy-N-(2-methylphenyl)benzamide for lab experiments is its potential as a therapeutic agent for the treatment of certain diseases. Additionally, its anti-inflammatory and analgesic effects make it a useful tool for studying the mechanisms of inflammation and pain in the body. However, one limitation of 5-chloro-2-methoxy-N-(2-methylphenyl)benzamide is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-2-methoxy-N-(2-methylphenyl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for therapeutic intervention. Finally, research on the pharmacokinetics and toxicity of 5-chloro-2-methoxy-N-(2-methylphenyl)benzamide is needed to assess its safety and efficacy for use in humans.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-(2-methylphenyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a solution of ammonium hydroxide to obtain the final compound.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(2-methylphenyl)benzamide has been studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of certain diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(cyclooctylideneamino)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-15-10-13(11-16(12-15)22-2)17(20)19-18-14-8-6-4-3-5-7-9-14/h10-12H,3-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXNQTLXQPXCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN=C2CCCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclooctylideneamino)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)
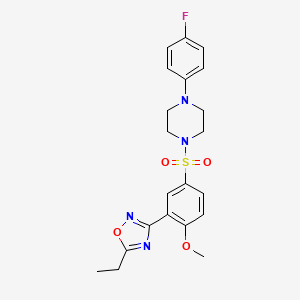
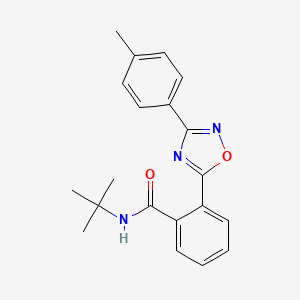
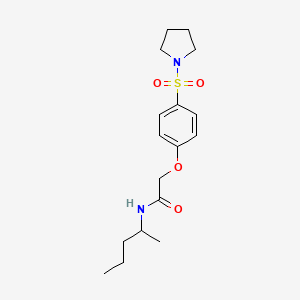


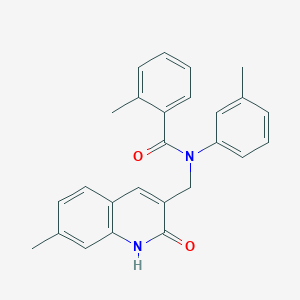

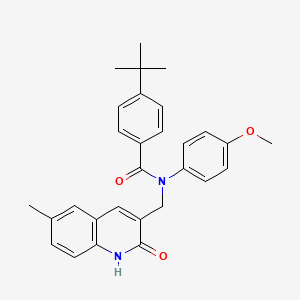
![ethyl 4-(8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamido)benzoate](/img/structure/B7719471.png)

![N-butyl-5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxamide](/img/structure/B7719473.png)
![2-[(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7719480.png)
